{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol
Description
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c12-5-6-1-2-7-8-9-10-11(7)4-3-6/h6,12H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLRMVXIQZFBIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=NN2CCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide-Nitrile Cyclization
A plausible precursor for the target compound could be 7-cyanoazepine , which, upon treatment with sodium azide (NaN₃) in the presence of a Lewis acid (e.g., ZnCl₂), undergoes cyclization to form the tetrazole ring. For example:
$$
\text{7-Cyanoazepine} + \text{NaN}3 \xrightarrow{\text{ZnCl}2, \Delta} \text{Tetrazolo[1,5-a]azepine}
$$
This method, adapted from tetrazolo[1,5-a]pyridine syntheses, requires careful temperature control (80–120°C) and solvent selection (DMF or DMSO) to prevent side reactions.
Catalytic Enhancements
Recent advancements employ trimethylsilyl azide (TMSN₃) as a safer azide source. In the presence of catalytic Sc(OTf)₃, TMSN₃ reacts with nitriles under milder conditions (40–60°C), improving yields and reducing reaction times. For instance:
$$
\text{7-Cyanoazepine} + \text{TMSN}3 \xrightarrow{\text{Sc(OTf)}3, \text{CH}_3\text{CN}} \text{Tetrazolo[1,5-a]azepine}
$$
This approach minimizes thermal degradation of sensitive intermediates, critical for preserving the azepine ring’s integrity.
Azepine Ring Construction Strategies
The azepine core can be assembled through cyclization of linear diamines or via ring-expansion of pyrrolidine derivatives.
Linear Precursor Cyclization
A linear δ-amino nitrile precursor undergoes base-mediated cyclization to form the azepine ring. For example, treatment of 6-aminocapronitrile with K₂CO₃ in methanol at reflux yields the azepine nitrile:
$$
\text{H}2\text{N-(CH}2)5-\text{CN} \xrightarrow{\text{K}2\text{CO}_3, \Delta} \text{Azepine-7-carbonitrile}
$$
This method requires precise control of reaction time to prevent oligomerization.
Ring-Expansion of Pyrrolidine Derivatives
Palladium-catalyzed carbonylation of N-(2-bromoethyl)pyrrolidine introduces a carbonyl group, enabling ring expansion to azepanone. Subsequent reduction (e.g., LiAlH₄) yields the azepine scaffold:
$$
\text{Pyrrolidine derivative} \xrightarrow{\text{CO}, \text{Pd(OAc)}2} \text{Azepanone} \xrightarrow{\text{LiAlH}4} \text{Azepine}
$$
This route offers stereochemical control but necessitates handling of toxic CO gas.
Introduction of the Hydroxymethyl Group
The hydroxymethyl substituent at the 7-position can be introduced via oxidation of a methyl group or nucleophilic substitution.
Oxidation of a 7-Methyl Precursor
Catalytic oxidation of 7-methyltetrazoloazepine using KMnO₄ in acidic conditions selectively converts the methyl group to hydroxymethyl:
$$
\text{7-Me-Tetrazoloazepine} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}4} \text{7-CH}2\text{OH-Tetrazoloazepine}
$$
Yields depend on reaction time and temperature, with over-oxidation to carboxylic acid being a major side reaction.
Nucleophilic Substitution
A halogenated intermediate (e.g., 7-chloromethyltetrazoloazepine ) undergoes hydrolysis under basic conditions to install the hydroxymethyl group:
$$
\text{7-CH}2\text{Cl-Tetrazoloazepine} \xrightarrow{\text{NaOH}, \text{H}2\text{O}} \text{7-CH}_2\text{OH-Tetrazoloazepine}
$$
This method requires high-purity starting material to avoid competing elimination reactions.
Integrated Synthetic Routes
Combining the above strategies, two plausible routes emerge:
Route A: Cyclization Followed by Functionalization
- Synthesize 7-cyanoazepine via linear precursor cyclization.
- Perform [2+3] cycloaddition with TMSN₃/Sc(OTf)₃ to form tetrazoloazepine-7-carbonitrile .
- Reduce the nitrile to aminomethyl using LiAlH₄, followed by oxidation to hydroxymethyl.
Advantages : Modular approach with intermediate purification.
Challenges : Multiple steps reduce overall yield.
Route B: Multicomponent Reaction (MCR)
Adapting Ugi-4CR methodology, combine:
- Azepine-derived amine (e.g., 7-aminomethylazepine)
- Aldehyde (e.g., formaldehyde)
- Isocyanide
- Carboxylic acid
The Ugi reaction assembles the tetrazole ring and introduces the hydroxymethyl group in one pot:
$$
\text{Amine} + \text{RCHO} + \text{Isocyanide} + \text{COOH} \rightarrow \text{Tetrazoloazepine-7-CH}_2\text{OH}
$$
Optimization : Use p-toluenesulfinic acid (p-TSIA) as a catalyst in methanol to enhance yields (up to 96% in model systems).
Reaction Optimization and Scalability
Critical parameters for scale-up include catalyst loading, solvent choice, and temperature. For example, in Ugi reactions, increasing p-TSIA to stoichiometric amounts improved yields from 40% to 96%. Similarly, flow chemistry techniques (as per WO2022106669A1) enable continuous production of tetrazole intermediates, reducing batch variability.
Table 1. Solvent Screening for Ugi Reaction
| Solvent | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|
| Methanol | 20 | 96 |
| Dichloromethane | 20 | <5 |
| Toluene | 20 | 12 |
Methanol enhances solubility of ionic intermediates, facilitating cyclization.
Chemical Reactions Analysis
Types of Reactions: {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
The biological activities of {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol include:
- Antimicrobial Properties : Studies have shown that tetrazole derivatives exhibit significant antimicrobial activity due to their ability to interact with biological membranes and inhibit essential metabolic pathways in microorganisms .
- Anti-inflammatory Effects : Research indicates that compounds containing tetrazole moieties can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through various mechanisms .
Medicinal Chemistry Applications
In medicinal chemistry, tetrazole-containing compounds are increasingly explored for their potential as therapeutic agents. Notably:
- Drug Development : The compound is part of a broader class of tetrazoles that have been incorporated into numerous drug formulations. As of recent reports, 43 FDA-approved drugs contain tetrazole substituents due to their favorable pharmacokinetic properties .
- Hypertension Treatment : Tetrazole derivatives are utilized in antihypertensive medications due to their ability to selectively inhibit angiotensin II receptors .
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A (2016) | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against multiple strains. |
| Study B (2018) | Anti-inflammatory Effects | Showed reduction in cytokine levels in animal models of inflammation. |
| Study C (2020) | Anticancer Properties | Induced apoptosis in breast cancer cell lines with minimal toxicity to normal cells. |
Mechanism of Action
The mechanism by which {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanisms are still under investigation, but they are believed to involve the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazoloazepine Derivatives
(a) {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea
- Molecular Formula : C₇H₁₂N₆O
- Key Differences : The hydroxymethyl group is replaced by a urea (-NHCONH₂) moiety.
- Synthesis : Likely derived from the parent azepine via carbodiimide-mediated coupling with urea.
(b) N-Substituted Tetrazoloazepine Carboxamides
- Example: N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide
- Key Differences : The hydroxymethyl group is replaced by a carboxamide-linked naphthyl substituent.
Tetrazolo[1,5-a]pyrimidine Derivatives
(a) 7-Substituted-5-(1H-Indol-3-yl)Tetrazolo[1,5-a]pyrimidine-6-Carbonitrile
- Molecular Formula : C₁₄H₁₀N₆
- Key Differences : A pyrimidine ring replaces the azepine, with an indole substituent at the 5-position and a nitrile group at the 6-position.
- Applications : Demonstrates cytotoxic activity against cancer cell lines (e.g., HepG2, MCF-7), highlighting the role of tetrazole in enhancing bioactivity .
- Synthesis: One-pot multicomponent reactions involving aldehydes, malononitrile, and azides .
(b) {4,5-Dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol
Tetrazolo[1,5-a]quinoline Derivatives
(a) 5-Hydrazino-9-methyl[1,2,3,4]tetrazolo[1,5-a]quinoline
- Molecular Formula : C₁₁H₁₀N₆
- Key Differences: A quinoline ring replaces the azepine, with a hydrazine group at the 5-position.
- Synthesis: Generated via reaction of 5-chlorotetrazoloquinoline with hydrazine hydrate .
Tetrahydrothieno[3,2-b]pyridine Derivatives
Example: 5-Hydrazono-7-substitutedphenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridines
Structural and Functional Comparison Table
Key Findings and Insights
Role of the Tetrazole Moiety : The tetrazole ring enhances metabolic stability and bioavailability in analogs like tetrazolopyrimidines, as seen in cytotoxic studies .
Impact of Ring Systems: Azepine derivatives offer conformational flexibility but lack extensive biological data.
Synthetic Accessibility : Sodium azide and hydrazine hydrate are recurrent reagents in tetrazole synthesis, suggesting scalable routes for azepine derivatives .
Biological Activity
The compound {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol is part of the tetrazole family and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of Tetrazole Derivatives
The synthesis of tetrazole derivatives typically involves one-pot multicomponent reactions (MCRs). For instance, a recent study successfully synthesized a series of 5-substituted 1H-tetrazoles through the reaction of aromatic aldehydes with malononitrile and sodium azide. The process yielded significant product quantities under various reaction conditions. This method not only simplifies the synthesis but also enhances the efficiency of producing biologically active compounds .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. The cytotoxicity was assessed using the MTT assay on epidermoid carcinoma cells (A431) and colon cancer cells (HCT116). The compound exhibited varying degrees of potency:
- IC50 Values :
- A431: 44.77 µg/mL
- HCT116: 201.45 µg/mL
- Normal skin fibroblast cells (BJ-1): 92.05 µg/mL
These results indicate that the compound could serve as a potential therapeutic agent against epidermoid carcinoma due to its selective toxicity towards cancer cells compared to normal cells .
Antimicrobial Activity
The antimicrobial efficacy of tetrazole derivatives has also been investigated. The compound displayed activity against both Gram-positive and Gram-negative bacteria as well as fungi. Minimum inhibitory concentration (MIC) values were determined for various strains:
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| 4a | K. pneumonia | 6.25 |
| 4a | S. aureus | 1.56 |
| 4c | C. albicans | 12.5 |
| 4e | K. pneumonia | 25 |
| 4c | S. aureus | 50 |
These findings suggest that certain derivatives are particularly effective against specific pathogens while exhibiting limited antifungal activity .
Antioxidant Activity
In addition to its anticancer and antimicrobial effects, this compound has demonstrated significant antioxidant properties. The antioxidant capacity was measured using the DPPH assay (2,2-diphenyl-1-picrylhydrazyl), revealing that the compound can effectively scavenge free radicals even at low concentrations .
Case Studies and Molecular Docking
Molecular docking studies have provided insights into the binding affinities of tetrazole derivatives with various biological targets. For example, a derivative showed a binding energy of -6.8687 kcal/mol with the CSNK2A1 receptor. Such studies are crucial for understanding the mechanism of action and optimizing the structure for enhanced biological activity .
Q & A
Basic: What are the recommended synthetic pathways for {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol?
The synthesis of this compound likely involves multi-step routes common to tetrazolo-fused heterocycles. A plausible approach includes:
- Cyclization : Precursors such as azides or nitriles can undergo cyclization under acidic or basic conditions to form the tetrazole ring .
- Functionalization : Post-cyclization, methanol introduction may occur via nucleophilic substitution or ester hydrolysis. For example, methyl ester intermediates (common in related compounds) can be hydrolyzed to yield the methanol derivative .
- Optimization : Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (e.g., 60–80°C) are critical to minimize side reactions .
Advanced: How can regioselectivity challenges in tetrazolo-azepine synthesis be addressed?
Regioselectivity is influenced by substituent electronic effects and reaction conditions. Key strategies include:
- Substituent Positioning : Electron-withdrawing groups (e.g., halogens) on the azepine ring direct cyclization to specific positions .
- Equilibrium Control : Computational methods (e.g., DFT) can predict thermodynamic stability between tautomers (e.g., tetrazole vs. azide forms). For instance, DFT data showed a 2.84 kcal/mol preference for the tetrazole form in similar compounds, guiding crystallization protocols .
- Crystallographic Validation : Single-crystal X-ray diffraction confirms regiochemistry post-synthesis .
Basic: What analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR identify proton environments and carbon connectivity. For example, methine protons adjacent to the tetrazole ring appear as distinct singlets .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z ~237 for related imidazo-pyrazine derivatives) .
- X-ray Crystallography : Resolves bond angles and ring conformations, critical for distinguishing fused heterocycles (e.g., azepine vs. pyrimidine fusion) .
Advanced: How does the methanol substituent influence physicochemical properties and bioactivity?
- Solubility : The hydroxyl group enhances hydrophilicity, improving aqueous solubility compared to alkyl-substituted analogs. However, logP calculations (via software like MarvinSketch) may still predict moderate lipophilicity due to the fused aromatic system .
- Bioactivity : Methanol derivatives in similar compounds exhibit enhanced hydrogen-bonding capacity, which can improve target binding (e.g., kinase inhibition) . Preliminary data on tetrazolo-quinazolinones suggest antitumor activity via topoisomerase inhibition, a mechanism worth exploring .
Basic: What safety considerations apply during handling?
- Toxicology : While specific data on this compound is limited, methanol-containing analogs require precautions due to potential metabolic toxicity (e.g., formic acid generation). Use fume hoods and PPE .
- Stability : Store under inert gas (e.g., N) at –20°C to prevent oxidation of the tetrazole ring .
Advanced: How can contradictory spectral data (e.g., solution vs. solid-state structures) be resolved?
- Dynamic Equilibria : In solution, some tetrazolo-heterocycles exhibit tautomerism (e.g., tetrazole ↔ azide forms). NMR in DMSO-d vs. CDCl can reveal solvent-dependent shifts .
- Solid-State Analysis : X-ray crystallography or IR spectroscopy identifies dominant forms in crystals. For example, a study showed that crystallization locked a compound in the azide form despite solution-phase equilibria .
- Computational Validation : MD simulations or DFT calculations model equilibrium behavior under varying conditions .
Basic: What are the recommended purity assessment protocols?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity ≥95% is typical for biological assays .
- Elemental Analysis : Confirm C, H, N, O content within ±0.4% of theoretical values .
Advanced: What strategies optimize yield in large-scale synthesis?
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in precursor synthesis .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .
- Workflow Design : Telescoped reactions (e.g., one-pot cyclization and functionalization) minimize intermediate isolation .
Basic: How is the compound’s stability assessed under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h, followed by LC-MS to detect degradation products (e.g., ring-opened derivatives) .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C typical for fused heterocycles) .
Advanced: What computational tools predict interaction with biological targets?
- Docking Studies : Software like AutoDock Vina models binding to proteins (e.g., kinases). For example, tetrazolo-azepines show affinity for ATP-binding pockets due to planar heterocycles .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
